1-N,1-N,2-N,2-N,3,4,5,6-Octadeuteriobenzene-1,2-diamine
1-N,1-N,2-N,2-N,3,4,5,6-Octadeuteriobenzene-1,2-diamine
Brand Name:
Vulcanchem
CAS No.:
1219798-78-3
VCID:
VC0032883
InChI:
InChI=1S/C6H8N2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2/i1D,2D,3D,4D/hD4
SMILES:
C1=CC=C(C(=C1)N)N
Molecular Formula:
C6H8N2
Molecular Weight:
116.19 g/mol
1-N,1-N,2-N,2-N,3,4,5,6-Octadeuteriobenzene-1,2-diamine
CAS No.: 1219798-78-3
Reference Standards
VCID: VC0032883
Molecular Formula: C6H8N2
Molecular Weight: 116.19 g/mol
CAS No. | 1219798-78-3 |
---|---|
Product Name | 1-N,1-N,2-N,2-N,3,4,5,6-Octadeuteriobenzene-1,2-diamine |
Molecular Formula | C6H8N2 |
Molecular Weight | 116.19 g/mol |
IUPAC Name | 1-N,1-N,2-N,2-N,3,4,5,6-octadeuteriobenzene-1,2-diamine |
Standard InChI | InChI=1S/C6H8N2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2/i1D,2D,3D,4D/hD4 |
Standard InChIKey | GEYOCULIXLDCMW-GCJHLHDMSA-N |
Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])N([2H])[2H])N([2H])[2H])[2H])[2H] |
SMILES | C1=CC=C(C(=C1)N)N |
Canonical SMILES | C1=CC=C(C(=C1)N)N |
Synonyms | 1,2-Benzenediamine-d8; o-Phenylenediamine-d8; 1,2-Diaminobenzene-d8; 2-Aminoaniline-d8; C.I. 76010-d8; C.I. Oxidation Base 16-d8; IK 3; NSC 5354-d8; Orthamine-d8; o-Aminoaniline-d8; o-Aminophenylamine-d8; o-Benzenediamine-d8; o-Diaminobenzene-d8 |
PubChem Compound | 12196830 |
Last Modified | Nov 11 2021 |
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